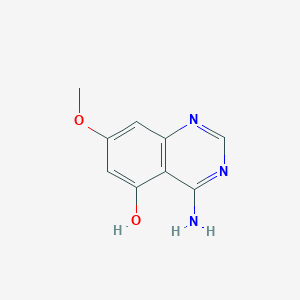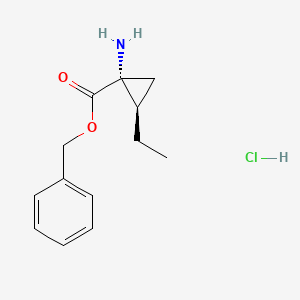
Rel-benzyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-benzyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate hydrochloride: is a chemical compound known for its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its cyclopropane ring, which imparts significant strain and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-benzyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate hydrochloride typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a suitable leaving group on the cyclopropane ring.
Esterification: The carboxylate group can be introduced through an esterification reaction, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amino group or the cyclopropane ring is oxidized to form various products.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or the amino group to a primary amine.
Substitution: Nucleophilic substitution reactions can replace the amino group or other substituents on the cyclopropane ring with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Rel-benzyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of rel-benzyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring’s strain and reactivity allow it to form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The amino and carboxylate groups can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Rel-benzyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate hydrochloride can be compared with other cyclopropane-containing compounds, such as:
Rel-benzyl (1R,2R)-2-cyanocyclopropane-1-carboxylate: This compound has a cyano group instead of an amino group, which affects its reactivity and applications.
Rel-benzyl ((1R,2R)-2-(hydroxymethyl)cyclohexyl)carbamate: This compound contains a hydroxymethyl group and a carbamate moiety, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting reactivity and biological activity.
Properties
Molecular Formula |
C13H18ClNO2 |
|---|---|
Molecular Weight |
255.74 g/mol |
IUPAC Name |
benzyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H17NO2.ClH/c1-2-11-8-13(11,14)12(15)16-9-10-6-4-3-5-7-10;/h3-7,11H,2,8-9,14H2,1H3;1H/t11-,13-;/m1./s1 |
InChI Key |
WJTRZPRCTXDCAY-LOCPCMAASA-N |
Isomeric SMILES |
CC[C@@H]1C[C@@]1(C(=O)OCC2=CC=CC=C2)N.Cl |
Canonical SMILES |
CCC1CC1(C(=O)OCC2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


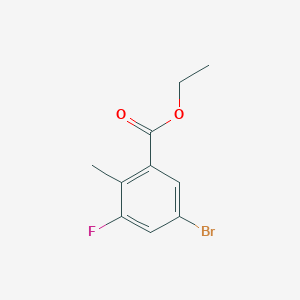


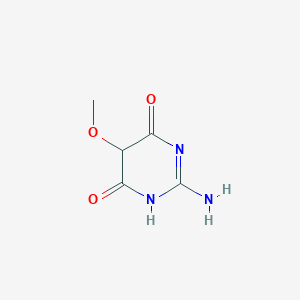
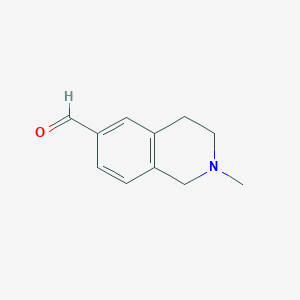
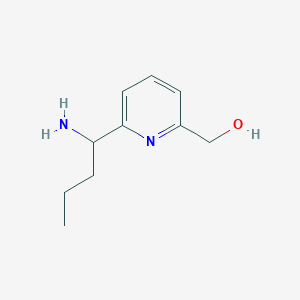
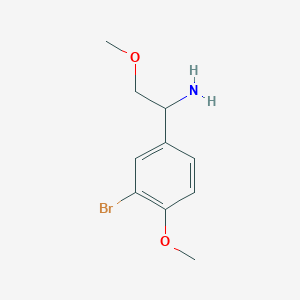

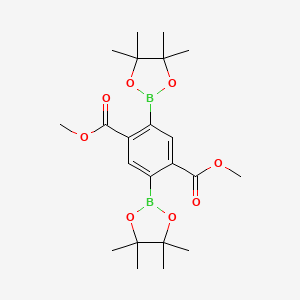

![7-(((2-(2-(Trifluoromethyl)phenyl)cyclopentyl)amino)methyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12968909.png)


